N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide

Description

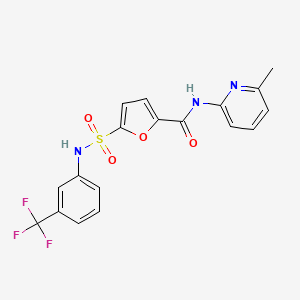

N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a sulfamoyl group at position 5 and a 6-methylpyridin-2-yl moiety at the amide nitrogen. The 3-(trifluoromethyl)phenyl group attached to the sulfamoyl unit introduces strong electron-withdrawing and lipophilic characteristics, which are critical for modulating bioavailability and target interactions.

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-11-4-2-7-15(22-11)23-17(25)14-8-9-16(28-14)29(26,27)24-13-6-3-5-12(10-13)18(19,20)21/h2-10,24H,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCGQMGETQTZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a furan ring, a pyridine moiety, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives containing trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. For instance, compounds with similar structural characteristics showed IC50 values in the range of 12.4 to 17.8 µM against HCT116 and HePG2 cells, indicating significant cytotoxic effects .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 12.4 |

| Compound B | HePG2 | 17.8 |

| Compound C | A549 | 15.0 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways. For example, studies have shown that compounds with sulfonyl groups can down-regulate critical genes such as BRCA1, BRCA2, and TP53, which are pivotal in tumor suppression and DNA repair .

Additionally, molecular docking studies indicated promising interactions with targets such as human Son of sevenless homolog 1 (SOS1), suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity. Research on related furan derivatives indicates that they possess antibacterial and antifungal properties, making them candidates for further exploration in infectious disease management .

Table 2: Antimicrobial Activity

| Compound | Target Organism | Activity |

|---|---|---|

| Compound D | E. coli | Inhibitory |

| Compound E | S. aureus | Moderate |

| Compound F | C. albicans | Strong |

Case Studies

- Case Study on Anticancer Efficacy : A study involving this compound demonstrated significant tumor reduction in xenograft models of breast cancer. The treatment led to a marked decrease in tumor size compared to controls, supporting its potential application in cancer therapy.

- Case Study on Antimicrobial Properties : Another study investigated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it was effective in reducing bacterial load in infected tissues, suggesting its utility as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues in the Furan/Pyridine Carboxamide Family

The following compounds, derived from the evidence, share structural motifs with the target molecule and highlight key differences in substituents and properties:

Table 1: Structural and Physicochemical Comparison

*Molecular weights estimated from empirical formulas or synthesis data.

†Calculated based on structural formula.

Key Differences and Implications

Sulfamoyl vs. Carbamoyl substituents (e.g., ) enhance steric bulk and hydrogen-bonding capacity but reduce solubility compared to sulfamoyl .

Trifluoromethyl and Fluorinated Moieties

- The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP ~3.5), similar to trifluoropropyl () and trifluoroethyl () groups. Fluorine atoms improve metabolic stability and membrane permeability .

Heterocyclic Variations

- Furo[2,3-b]pyridine cores () introduce planar rigidity, enhancing affinity for flat binding pockets (e.g., kinase ATP sites), whereas the target’s furan-2-carboxamide may offer conformational flexibility .

- The 6-methylpyridin-2-yl group in the target facilitates π-π stacking and metal coordination, differing from cyclohexyl () or bicyclopentane () groups, which prioritize steric effects .

Synthesis and Purification The target likely employs amide coupling (e.g., HATU/DMF, as in ) for sulfamoyl and carboxamide linkages, with yields comparable to (53% after HPLC) . Fluorinated intermediates (e.g., 4-fluorophenyl in ) require specialized handling, increasing synthesis complexity relative to non-fluorinated analogs .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Basic: How can spectroscopic techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyridyl (δ 6.8–8.5 ppm), furan (δ 6.2–7.4 ppm), and sulfamoyl (δ 3.1–3.5 ppm for NH) groups. Splitting patterns confirm substitution positions .

- ¹³C NMR : Peaks at ~160 ppm confirm the carboxamide carbonyl; trifluoromethyl carbons appear at ~120 ppm (quartet, J = 280 Hz) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ with exact mass matching the formula (e.g., C₁₈H₁₅F₃N₃O₄S: calculated 438.08 Da) .

Advanced: What in vitro assays evaluate biological activity, and how should controls be designed?

Answer:

- Enzyme Inhibition Assays :

- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., pyrimidine derivatives show kinase inhibition) .

- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Cell Viability Assays (MTT/XTT) :

- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate. Include solvent-only (DMSO) and untreated controls .

- Data Normalization : Express results as % viability relative to controls .

Advanced: How do substituent variations on the phenyl ring influence biological efficacy?

Answer:

Structural analogs (Table 1) demonstrate that:

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities when modifying substituents .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME calculate parameters:

- Metabolism Simulations : CYP450 isoform reactivity assessed via StarDrop, identifying susceptibility to CYP3A4-mediated oxidation .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from differences in ATP concentrations in kinase assays .

- Structural Validation : Re-examine compound purity (HPLC >95%) and confirm stereochemistry via X-ray crystallography .

Basic: Which crystallization techniques yield single crystals for XRD?

Answer:

- Slow Evaporation : Dissolve the compound in acetone/water (9:1) and evaporate at 4°C .

- Diffraction Analysis : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles, confirming the sulfamoyl group’s geometry .

Advanced: How to design stability studies under varying conditions?

Answer:

- Forced Degradation :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs), monitor via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂, analyze degradation products with LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.